Bienvenue dans la boutique en ligne BenchChem!

AM-6538

CB1 antagonist binding wash-resistant binding pseudo-irreversible antagonist

AM-6538 is the definitive pseudo-irreversible CB1 antagonist engineered for sustained receptor blockade. Unlike reversible antagonists such as rimonabant, AM-6538 maintains wash-resistant binding and delivers 5–7 day in vivo occupancy from a single dose, eliminating confounding variables from repeated dosing. Specifically developed to stabilize the human CB1 receptor for the landmark 2.8 Å crystal structure (PDB: 5TGZ), it is the validated reference ligand for molecular docking, virtual screening, and cryo-EM studies. Its dose-dependent receptor depletion mechanism uniquely discriminates full agonists from partial agonists based on signaling reserve requirements. Contains an alkyne group for CuAAC click chemistry conjugation. Select AM-6538 when protocols demand irreversible target engagement, sustained functional antagonism, or structurally validated CB1 pharmacology.

Molecular Formula C26H25Cl2N5O4
Molecular Weight 542.42
CAS No. 1245626-00-9
Cat. No. B605381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM-6538
CAS1245626-00-9
SynonymsAM6538;  AM-6538;  AM 6538
Molecular FormulaC26H25Cl2N5O4
Molecular Weight542.42
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)C#CCCO[N+](=O)[O-]
InChIInChI=1S/C26H25Cl2N5O4/c1-18-24(26(34)30-31-14-4-2-5-15-31)29-32(23-13-12-21(27)17-22(23)28)25(18)20-10-8-19(9-11-20)7-3-6-16-37-33(35)36/h8-13,17H,2,4-6,14-16H2,1H3,(H,30,34)
InChIKeyIJMJQCCTQKNWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM-6538 (CAS 1245626-00-9) for Cannabinoid CB1 Receptor Pharmacology Research


AM-6538 (CAS 1245626-00-9) is a synthetic pyrazole-based cannabinoid receptor 1 (CB1) antagonist with a molecular formula of C₂₆H₂₅Cl₂N₅O₄ and molecular weight of 542.41 g/mol . It functions as a long-acting, high-affinity, pseudo-irreversible antagonist at the CB1 receptor and serves as a structural analog of rimonabant (SR141716A) [1]. The compound was specifically synthesized and characterized to stabilize the human CB1 receptor for X-ray crystallography, enabling the first high-resolution structural determination of this therapeutically important G protein-coupled receptor [1]. AM-6538 contains an alkyne functional group, making it suitable as a click chemistry reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) applications .

AM-6538 (1245626-00-9): Why Standard CB1 Antagonists Cannot Substitute for This Tool Compound


AM-6538 is not simply a high-affinity CB1 antagonist; it possesses a distinctive pseudo-irreversible binding mechanism that fundamentally differentiates it from conventional competitive antagonists such as rimonabant, AM6545, or AM4113 [1]. Standard CB1 antagonists like rimonabant exhibit reversible binding and dissociate from the receptor upon washout, whereas AM-6538 remains bound to CB1 receptors under identical washing conditions due to covalent or extremely slow-dissociating interactions [1][2]. This mechanistic distinction produces profound differences in both in vitro and in vivo pharmacology: AM-6538 produces sustained CB1 receptor occupancy and functional antagonism persisting for 5–7 days following a single administration, compared to approximately 2 days for SR141716A (rimonabant) [2][3]. Consequently, substitution with generic CB1 antagonists would fundamentally alter experimental outcomes in studies requiring sustained receptor blockade, receptor depletion models, or prolonged in vivo behavioral assessments. The following quantitative evidence establishes why AM-6538 must be specifically selected when pseudo-irreversible CB1 antagonism, extended duration of action, or structural biology applications are required.

AM-6538 (CAS 1245626-00-9): Product-Specific Quantitative Differentiation Evidence


AM-6538 Exhibits Wash-Resistant CB1 Receptor Binding While Rimonabant Fully Dissociates Following Membrane Washing

In a direct head-to-head comparison using [³H]-CP55,940 radioligand binding assays, AM-6538 demonstrates wash-resistant binding to CB1 receptors expressed in HEK-293 cell membranes, whereas rimonabant (SR141716A) binding is completely reversed by washing. Under concurrent incubation conditions (1 h assay), both AM-6538 (50 nM) and rimonabant (100 nM) reduced [³H]-CP55,940 specific binding to approximately 30% of control levels. However, under pretreatment and washout conditions (membranes pretreated at 37°C for 6 h, then washed 3× with buffer), rimonabant-treated membranes showed no effect on subsequent radioligand binding (binding returned to ~100% of control), while AM-6538-treated membranes continued to exhibit substantial competition despite extensive washing [1]. This pseudo-irreversible binding characteristic distinguishes AM-6538 from all standard reversible CB1 antagonists and enables unique experimental applications requiring sustained receptor occupancy independent of free ligand concentration in the medium.

CB1 antagonist binding wash-resistant binding pseudo-irreversible antagonist radioligand displacement

AM-6538 Produces Prolonged In Vivo CB1 Antagonism for 5–7 Days Post-Injection Versus 2 Days for SR141716A

In a cross-study comparable analysis, AM-6538 produces exceptionally prolonged in vivo CB1 antagonism that substantially exceeds the duration of action of the reference antagonist SR141716A (rimonabant). Following a single 10 mg/kg intraperitoneal injection in mice, AM-6538 continues to block CP55,940-mediated behavioral effects (hypothermia, antinociception, catalepsy) for up to 5 days post-administration [1]. In an independent study using the same mouse model and behavioral endpoints, SR141716A (3 mg/kg) effects abated completely by 2 days after injection [1][2]. Furthermore, Paronis et al. (2018) demonstrated that AM-6538 (1–10 mg/kg, i.p.) produces enduring antagonism of tetrahydrocannabinol (THC) dose-effect functions evident up to 7 days after treatment, with dose-dependent decreases in tau values reflecting sustained reductions in available CB1 receptors [2]. The extended duration of AM-6538 antagonism (5–7 days) compared to SR141716A (~2 days) represents an approximately 2.5- to 3.5-fold longer duration of action following a single systemic administration.

in vivo CB1 antagonism sustained receptor blockade behavioral pharmacology CP55,940-induced behaviors

AM-6538 Is Characterized as a Tight-Binding/Irreversible CB1 Antagonist While AM4112 and AM6542 Are Slowly Dissociating CB1 Antagonists

In a direct comparative study characterizing structurally related CB1 antagonists, AM-6538 was definitively classified as a tight-binding/irreversible antagonist of CB1, whereas its close structural analogs AM4112 and AM6542 were characterized as slowly dissociating (but not irreversible) CB1 antagonists [1]. This classification was established through parallel evaluation across binding simulations and cellular signaling assays. In functional cAMP accumulation assays using CB1-transfected HEK-293 cells, AM-6538 produced sustained inhibition of forskolin-stimulated cAMP that persisted following washout, consistent with its irreversible binding mechanism, whereas AM4112 and AM6542 exhibited functional recovery upon washout characteristic of slowly dissociating but ultimately reversible antagonists [1]. This mechanistic distinction means that AM-6538 produces permanent or extremely long-lived receptor inactivation, while AM4112 and AM6542 produce prolonged but ultimately reversible antagonism.

irreversible antagonist slowly dissociating antagonist binding kinetics functional cAMP assay

AM-6538 Enabled the First High-Resolution Crystal Structure of Human CB1 Receptor at 2.8 Å Resolution

AM-6538 was specifically designed, synthesized, and characterized to serve as a stabilizing antagonist for the X-ray crystallographic determination of the human CB1 receptor structure [1]. This effort resulted in the first high-resolution crystal structure of human CB1 (PDB ID: 5TGZ) at 2.8 Å resolution, representing a landmark achievement in cannabinoid receptor structural biology [1][2]. In contrast to other CB1 antagonists that failed to yield diffraction-quality crystals, AM-6538's unique binding properties—including its pseudo-irreversible nature and specific interactions within the CB1 orthosteric binding pocket—enabled receptor stabilization in an inactive conformation suitable for crystallization [1]. The CB1-AM-6538 complex structure revealed critical antagonist-receptor interactions, including the positioning of AM-6538 deep within the binding pocket immediately above the conserved Trp356⁶·⁴⁸ residue, and provided atomic-level insights into the binding mode of naturally occurring ligands such as THC and synthetic cannabinoids [1][3].

CB1 crystal structure X-ray crystallography structural biology GPCR structure

AM-6538 (1245626-00-9): Validated Research and Industrial Application Scenarios


Multi-Day In Vivo Behavioral Pharmacology Studies Requiring Sustained CB1 Receptor Blockade

AM-6538 is optimally suited for in vivo behavioral pharmacology experiments spanning 5–7 days without the need for repeated daily dosing. The compound's pseudo-irreversible binding mechanism enables sustained CB1 receptor occupancy and functional antagonism of cannabinoid agonist-induced behaviors (hypothermia, antinociception, catalepsy) for up to 5 days following a single 10 mg/kg i.p. injection in mice, with antagonism of THC effects evident up to 7 days post-treatment [1][2]. In contrast, the reference antagonist SR141716A (rimonabant) produces effects that abate completely within 2 days [1]. This extended duration eliminates confounding variables associated with repeated dosing (pharmacokinetic fluctuations, stress from handling, cumulative vehicle effects) and enables continuous CB1 blockade across entire experimental protocols without interruption [2].

Structural Biology and Structure-Based Drug Design Targeting Human CB1 Receptor

AM-6538 is the validated ligand of choice for X-ray crystallography and cryo-EM structural studies of the human CB1 receptor in its inactive antagonist-bound conformation. The compound was specifically developed and optimized to stabilize CB1 for crystallization, enabling the landmark 2.8 Å resolution structure determination (PDB: 5TGZ) that revealed critical antagonist-receptor interactions and the molecular basis for cannabinoid ligand recognition [1][3]. AM-6538 serves as the reference antagonist for molecular docking studies, virtual screening campaigns, and molecular dynamics simulations aimed at discovering novel CB1-targeting therapeutics [3]. Its well-characterized binding pose and extensive structural validation make it the standard tool compound for any CB1 structural biology investigation.

In Vitro Washout Protocols and Sustained Receptor Occupancy Assays

AM-6538 is uniquely qualified for in vitro experimental protocols that require sustained CB1 receptor blockade following compound removal from the extracellular medium. The compound's wash-resistant binding to CB1 receptors expressed in HEK-293 cell membranes—demonstrated by its continued competition with [³H]-CP55,940 radioligand following three cycles of buffer washing, in direct contrast to the complete washout of rimonabant binding [1]—enables studies of receptor turnover, recovery kinetics, and sustained functional antagonism without maintaining compound in the assay buffer. This property is essential for experiments examining the cellular consequences of prolonged CB1 inactivation, receptor resensitization mechanisms, and the temporal dynamics of CB1-mediated signaling pathways.

CB1 Receptor Depletion Models for Evaluating Cannabinoid Agonist Efficacy

AM-6538 is optimally deployed in pharmacological models designed to assess the apparent efficacy of cannabinoid full and partial agonists through progressive CB1 receptor depletion [1]. The compound's irreversible binding mechanism produces dose-dependent decreases in tau values (receptor availability) across all cannabinoid agonists tested, reflecting quantifiable reductions in the pool of functional CB1 receptors [2]. This receptor depletion approach, when combined with AM-6538's extended in vivo duration of action (up to 7 days), provides a robust experimental framework for discriminating between full agonists, partial agonists, and biased agonists based on their signaling requirements and receptor reserve demands—a capability not achievable with reversible antagonists that dissociate during washout or between dosing intervals [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM-6538

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.